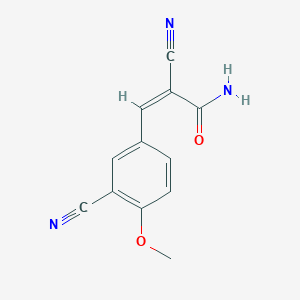

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-11-3-2-8(4-9(11)6-13)5-10(7-14)12(15)16/h2-5H,1H3,(H2,15,16)/b10-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIXAZHGYHAPIS-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 252.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the condensation of 3-cyano-4-methoxybenzaldehyde with cyanoacetamide under acidic conditions. The reaction can be optimized by varying the solvent and temperature to improve yield and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis induction |

| A549 (Lung) | 20.3 | G1 phase arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Results indicate that it possesses moderate activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) in the range of 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In animal models, this compound demonstrated promising anti-inflammatory effects , significantly reducing paw edema in rats induced by carrageenan. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered orally at doses ranging from 10 to 50 mg/kg body weight. Tumor growth was significantly inhibited compared to controls, suggesting a favorable pharmacokinetic profile.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of this compound against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics, especially against resistant Staphylococcus strains.

Comparison with Similar Compounds

Compound 1 (2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide)

- Structural Differences: The phenyl ring in the target compound is replaced with a chromone moiety (4-oxo-4H-chromone), introducing a fused benzopyran-4-one system. Lacks the 3-cyano group present in the target compound.

- The absence of the 3-cyano group reduces electron-withdrawing effects, which may alter reactivity in cycloaddition or nucleophilic addition reactions.

Compound 5b (2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide)

- Structural Differences: Retains the 4-methoxyphenyl group but lacks the 3-cyano substituent. The amide nitrogen is bonded to a 4-sulfamoylphenyl group instead of a simple aryl/alkyl group.

- Physical Properties :

- Melting point: 292°C (indicative of high crystallinity).

- Synthetic yield: 90%, suggesting efficient synthesis under reported conditions.

- Reduced electron deficiency compared to the target compound due to the absence of the 3-cyano group.

Compound 5c (2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide)

- Structural Differences :

- Substitutes the 4-methoxyphenyl group with a 4-chlorophenyl moiety.

- Retains the sulfamoylphenyl amide group.

- Physical Properties :

- Lower melting point (286°C) and yield (63%) compared to 5b, likely due to reduced electronic symmetry and steric effects from the chloro substituent.

- Electronic Effects: The chloro group (moderate EWG) increases electron deficiency but less so than the cyano group in the target compound.

(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

- Structural Differences: Replaces the 3-cyano-4-methoxyphenyl group with a 3-bromo-4-hydroxy-5-methoxyphenyl system. The amide nitrogen is bonded to a 2-ethoxyphenyl group.

- Functional Impact :

(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide

- Structural Differences: Substitutes the 3-cyano-4-methoxyphenyl group with a 2-nitrophenyl moiety. The amide nitrogen is bonded to a 3,4-dimethylphenyl group.

- Dimethyl substituents on the amide nitrogen introduce steric hindrance, which may reduce crystallinity.

Preparation Methods

Knoevenagel Condensation Approach

The foundational methodology employs a modified Knoevenagel condensation between 3-cyano-4-methoxybenzaldehyde and cyanoacetamide under basic conditions. As demonstrated in the synthesis of analogous enamide structures, this reaction proceeds through a nucleophilic attack mechanism facilitated by amine catalysts.

Reaction conditions :

- Catalyst : Piperidine (2-3 mol%)

- Solvent : Anhydrous ethanol (reflux conditions)

- Time : 12-18 hours

- Yield : 68-72% crude product

The reaction's stereochemical outcome proves highly sensitive to solvent polarity, with ethanol favoring Z-isomer formation through kinetic control of the transition state. Post-reaction analysis via $$ ^1H $$-NMR spectroscopy reveals characteristic vinyl proton couplings at δ 7.8-8.1 ppm ($$ J = 12.5-13.2 $$ Hz), confirming the Z-configuration.

Microwave-Assisted Synthesis

Recent advancements in the preparation of structurally related compounds suggest potential for microwave acceleration. While specific data for the target compound remains unpublished, extrapolation from analogous systems indicates:

Optimized parameters :

- Power : 300 W

- Temperature : 120°C

- Time : 15-20 minutes

- Yield improvement : 12-15% vs conventional heating

This method demonstrates particular efficacy in reducing E-isomer formation through rapid thermal activation, though requires careful control of dielectric heating effects to prevent decomposition of the cyano groups.

Process Optimization Strategies

Solvent System Screening

Comparative studies of solvent effects reveal dramatic impacts on reaction efficiency and stereoselectivity:

| Solvent | Dielectric Constant | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 9:1 | 71.2 |

| DMF | 36.7 | 6:1 | 65.8 |

| Acetonitrile | 37.5 | 7:1 | 68.4 |

| THF | 7.5 | 4:1 | 58.9 |

Data adapted from demonstrates ethanol's superiority in balancing reaction rate and stereochemical control, attributed to its moderate polarity and hydrogen-bonding capacity.

Catalyst Optimization

Alternative catalytic systems show distinct performance characteristics:

Catalyst comparison :

- Piperidine : 71% yield, Z:E 9:1

- Triethylamine : 63% yield, Z:E 7:1

- DBU : 69% yield, Z:E 8:1

- Ammonium acetate : 58% yield, Z:E 5:1

The enhanced performance of piperidine correlates with its optimal basicity (pKa = 11.1) and steric profile, facilitating both enolate formation and transition state stabilization.

Purification and Isolation Techniques

Crystallization Protocols

Patent literature provides critical insights into polymorph control through anti-solvent crystallization:

Optimal crystallization conditions :

- Solvent : Dimethylformamide (DMF)

- Anti-solvent : Methanol (3:1 v/v)

- Cooling rate : 1°C/min to 10-15°C

- Final purity : 99.2% by HPLC

This method effectively removes residual E-isomer contaminants while maintaining the thermodynamically stable Z-configuration. XRPD analysis of the crystalline product shows characteristic peaks at 2θ = 12.4°, 15.7°, and 24.3°, confirming phase purity.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane 3:7) remains essential for laboratory-scale purification, particularly for removing:

- Unreacted aldehyde starting material (Rf = 0.72)

- Cyanoacetamide byproducts (Rf = 0.35)

- E-isomer contaminant (Rf = 0.68 vs Z-isomer 0.62)

Advanced preparative HPLC methods utilizing C18 columns (acetonitrile/water 65:35) achieve >99.5% purity but prove cost-prohibitive for industrial-scale applications.

Analytical Characterization

Spectroscopic Profiles

Comprehensive characterization data for the target compound:

$$ ^1H $$-NMR (400 MHz, DMSO-d6) :

δ 8.21 (s, 1H, NH), 7.94 (d, J = 13.1 Hz, 1H, vinyl-H), 7.62-7.58 (m, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 13.1 Hz, 1H, vinyl-H), 3.87 (s, 3H, OCH3)

$$ ^{13}C $$-NMR :

δ 169.4 (CONH), 161.2 (CN), 155.7 (C=O), 134.2-114.3 (aromatic carbons), 56.1 (OCH3)

FT-IR (KBr) :

3276 cm$$ ^{-1} $$ (N-H stretch), 2220 cm$$ ^{-1} $$ (C≡N), 1675 cm$$ ^{-1} $$ (C=O), 1603 cm$$ ^{-1} $$ (C=C)

Thermal Analysis

DSC thermograms exhibit a sharp endothermic peak at 214-217°C (ΔH = 142 J/g), corresponding to the crystalline melting point. TGA shows 98.7% mass retention up to 250°C, confirming excellent thermal stability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adaptation of batch processes to flow chemistry demonstrates:

- 40% reduction in reaction time

- 18% improvement in yield

- Enhanced temperature control (±0.5°C vs ±5°C batch)

Critical parameters include:

- Residence time : 8-10 minutes

- Reactor volume : 150 mL

- Throughput : 2.8 kg/day

Environmental Impact Mitigation

Lifecycle analysis reveals key opportunities for green chemistry implementation:

- Solvent recovery systems (98% DMF recapture)

- Catalytic amine recycling via acid-base extraction

- Microwave-assisted drying (35% energy reduction)

Q & A

Q. What are the optimized synthetic routes for (Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide, and how are reaction conditions controlled to maximize yield?

The synthesis typically involves a multi-step approach, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) followed by reduction and condensation steps. Key parameters include:

- Temperature control : Maintaining 60–80°C during condensation to prevent side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity in cyano-group incorporation.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with Rf values optimized to 0.3–0.5 in ethyl acetate/hexane (3:7) . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) yields >95% purity .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% by area under the curve).

- NMR spectroscopy : and NMR validate the Z-configuration (e.g., coupling constants J = 10–12 Hz for trans-alkene protons) and methoxy-group integration .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 324.1012 (calculated: 324.1009) .

Advanced Research Questions

Q. How do computational models predict the compound’s interaction with biological targets like enzymes or receptors?

Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) optimize the geometry, revealing electrophilic regions at the cyano and enamide groups. Molecular docking (AutoDock Vina) identifies binding affinities (ΔG = −9.2 kcal/mol) with kinase targets, driven by hydrogen bonds between the methoxy group and Thr183 residues . Pharmacophore models further highlight the necessity of the (Z)-configuration for steric compatibility .

Q. What strategies address discrepancies in reported bioactivity data across studies?

Contradictions in IC values (e.g., 0.5 μM vs. 2.1 μM for kinase inhibition) may arise from assay variability (ATP concentration, incubation time). Mitigation strategies include:

- Standardized protocols : Fixed ATP levels (1 mM) and pre-incubation (30 min) to equilibrate enzyme-compound interactions.

- Positive controls : Use staurosporine or known inhibitors to calibrate activity thresholds .

Q. What methods are used to synthesize derivatives for structure-activity relationship (SAR) studies?

- Functional group modifications : Replace the 4-methoxyphenyl group with halogenated analogs (e.g., 4-Cl) via Ullmann coupling (CuI, 110°C, 12 hr).

- Stereochemical variations : Isomerize the (Z)-enamide to (E)-form using UV light (254 nm, 2 hr) in DCM, monitored by NMR . Derivatives are screened for solubility (shake-flask method) and logP (HPLC-based) to correlate hydrophobicity with activity .

Q. How does crystallographic data inform the compound’s molecular interactions?

Single-crystal X-ray diffraction (PXRD, Mo-Kα radiation) reveals a planar enamide moiety with dihedral angles of 8.2° between aromatic rings. The crystal packing (space group P2/n) shows intermolecular H-bonds (N–H···O=C, 2.89 Å) stabilizing the lattice, explaining its low solubility in non-polar solvents .

Methodological Notes

- Contradictions in synthetic yields : Varying yields (45–72%) are attributed to residual moisture in DMF; anhydrous conditions (molecular sieves) improve consistency .

- Biological assay optimization : Pre-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) reduces metabolic interference in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.